2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide
Overview
Description
2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide is a chemical compound with the molecular formula C11H11F3INO2 and a molecular weight of 373.11 g/mol . This compound is characterized by the presence of trifluoromethyl, iodo, and methoxy groups attached to an acetamide backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide involves several steps. One common method includes the reaction of 2-iodo-5-methoxyphenethylamine with trifluoroacetic anhydride under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated compounds.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl and iodo groups play a crucial role in its biological activity, influencing its binding affinity and selectivity towards target proteins and enzymes. The compound may modulate various signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide can be compared with similar compounds such as:
2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.
N-methyl-2,2,2-trifluoroacetamide: This compound lacks the iodo and methoxy groups, resulting in different reactivity and applications.
The unique combination of trifluoromethyl, iodo, and methoxy groups in this compound distinguishes it from other related compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3INO2/c1-18-8-2-3-9(15)7(6-8)4-5-16-10(17)11(12,13)14/h2-3,6H,4-5H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMUEECVVGWXHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)CCNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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